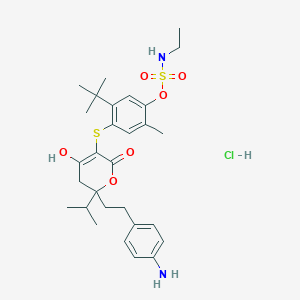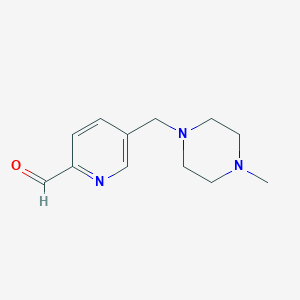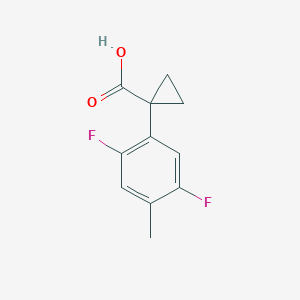
1-(2,5-Difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid is a fluorinated organic compound with the molecular formula C11H10F2O2 and a molecular weight of 212.19 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a 2,5-difluoro-4-methylphenyl group. The unique structure of this compound imparts distinct chemical properties, making it valuable for various research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under specific conditions.
Introduction of the Fluorinated Phenyl Group: The 2,5-difluoro-4-methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the cyclopropane ring is alkylated with a fluorinated benzene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,5-Difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(2,5-Difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving fluorinated compounds.
Medicine: The compound’s unique structure and reactivity make it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals, including advanced materials and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorinated phenyl group can interact with enzymes and receptors, modulating their activity. The cyclopropane ring can also influence the compound’s binding affinity and selectivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,5-Difluoro-4-methylphenyl)cyclopropane-1-carbonitrile: This compound has a similar structure but contains a nitrile group instead of a carboxylic acid group.
Cyclopropane, 1,2-difluoro-, trans-: This compound contains a cyclopropane ring with two fluorine atoms but lacks the phenyl and carboxylic acid groups.
Uniqueness
1-(2,5-Difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid is unique due to the combination of its fluorinated phenyl group, cyclopropane ring, and carboxylic acid group. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and selectivity, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H10F2O2 |
|---|---|
Peso molecular |
212.19 g/mol |
Nombre IUPAC |
1-(2,5-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H10F2O2/c1-6-4-9(13)7(5-8(6)12)11(2-3-11)10(14)15/h4-5H,2-3H2,1H3,(H,14,15) |
Clave InChI |
ANXYDOQAHHHYPR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1F)C2(CC2)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methylbenzo[d]isothiazol-5-ol](/img/structure/B13030751.png)
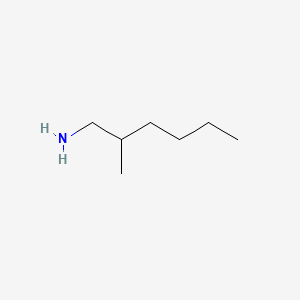
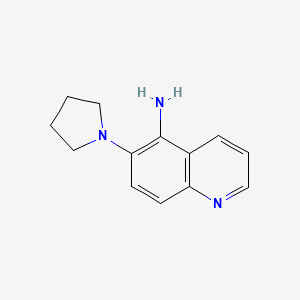


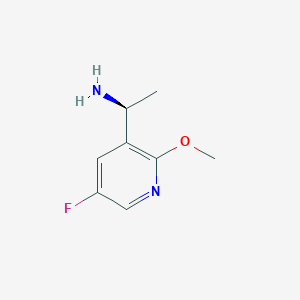
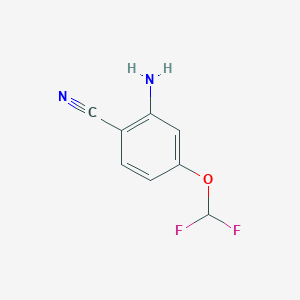

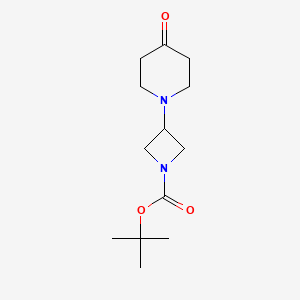

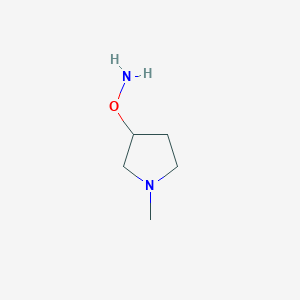
![3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B13030807.png)
